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Compound of Interest

Compound Name:
(5-Methyl-3-phenyl-4-

isoxazolyl)methylamine

Cat. No.: B1586415 Get Quote

An In-depth Methodological Guide to the Spectroscopic Characterization of (5-Methyl-3-
phenyl-4-isoxazolyl)methylamine

Abstract
(5-Methyl-3-phenyl-4-isoxazolyl)methylamine is a heterocyclic compound featuring the

isoxazole scaffold, a motif of significant interest in medicinal chemistry and drug development.

The precise elucidation and confirmation of its molecular structure are paramount for any

research, development, or quality control application. This whitepaper serves as an in-depth

technical guide for researchers, scientists, and drug development professionals, outlining a

comprehensive, multi-technique approach to the spectroscopic characterization of this target

molecule. While specific, published spectra for this exact compound are not widely available,

this guide establishes a robust methodological framework based on foundational analytical

principles and data from closely related analogs. It provides detailed, field-proven protocols for

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

Spectroscopy. The causality behind experimental choices is explained, and each protocol is

designed as a self-validating system, ensuring the generation of reliable and unambiguous

data for structural confirmation.

Introduction: The Analytical Imperative
The molecule (5-Methyl-3-phenyl-4-isoxazolyl)methylamine, with the chemical formula

C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol , presents a unique analytical challenge.[1]
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[2] Its structure combines an aromatic phenyl ring, a heterocyclic isoxazole core, an aliphatic

methyl group, and a primary aminomethyl functional group. A rigorous analytical workflow is

essential to verify the identity, purity, and structural integrity of the compound after synthesis or

during formulation. This guide provides the necessary protocols and theoretical grounding to

achieve this.

Molecular Structure:

IUPAC Name: (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine[1]

Key Features:

Phenyl Group: Provides characteristic aromatic signals.

Isoxazole Ring: A five-membered heterocycle with specific electronic and vibrational

properties.

Methyl Group (C5): A key aliphatic proton and carbon signature.

Aminomethyl Group (C4): A reactive primary amine attached to a methylene bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed

information about the chemical environment, connectivity, and spatial arrangement of atoms.

For (5-Methyl-3-phenyl-4-isoxazolyl)methylamine, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale: Experimental Design
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for

its excellent solubilizing power for many organic compounds. However, the primary amine

protons (-NH₂) can undergo rapid exchange, leading to signal broadening or disappearance.

Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, as it forms hydrogen

bonds with the amine protons, slowing their exchange rate and often resulting in sharper, more

easily identifiable N-H signals.[3] A spectrometer operating at a frequency of 400 MHz or higher
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is recommended to achieve sufficient signal dispersion, particularly for resolving the multiplets

of the phenyl ring protons.

Predicted Spectroscopic Data
Based on the molecular structure and analysis of related compounds, the following spectral

characteristics are anticipated.[4][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
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Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale / Notes

Isoxazole-CH₃
~2.4 ppm (singlet,
3H)

~10-15 ppm

Aliphatic methyl
group on the
electron-rich
isoxazole ring.

-CH₂-NH₂ ~3.8 ppm (singlet, 2H) ~35-45 ppm

Methylene group

adjacent to the

isoxazole ring and the

amine.

-NH₂
~2.0-3.5 ppm (broad

singlet, 2H)
N/A

Primary amine

protons; chemical shift

is concentration and

solvent dependent.

Phenyl-H (ortho,

meta, para)

~7.4-7.8 ppm

(multiplet, 5H)
~125-135 ppm

Aromatic protons of

the monosubstituted

phenyl ring.

Isoxazole C3 (C-Ph) N/A ~160-165 ppm

Quaternary carbon of

the isoxazole ring

attached to the phenyl

group.

Isoxazole C4 (C-

CH₂NH₂)
N/A ~110-120 ppm

Quaternary carbon of

the isoxazole ring

attached to the

aminomethyl group.

Isoxazole C5 (C-CH₃) N/A ~168-175 ppm

Quaternary carbon of

the isoxazole ring

attached to the methyl

group.

| Phenyl C (ipso) | N/A | ~128-132 ppm | Quaternary carbon of the phenyl ring attached to the

isoxazole ring. |
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Experimental Protocol: NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL

of DMSO-d₆.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

0.00 ppm).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup (400 MHz Spectrometer):

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

Set a spectral width of ~16 ppm.

Use a relaxation delay (d1) of 2-5 seconds.

Collect 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set a spectral width of ~240 ppm.

Use a relaxation delay (d1) of 2 seconds.

Collect 1024 or more scans, as ¹³C has a much lower natural abundance.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the spectra correctly.

Calibrate the chemical shift scale to the TMS signal.

Integrate the ¹H NMR signals to determine proton ratios.

Visualization: NMR Workflow

Sample Preparation

Data Acquisition (400 MHz)

Data Processing

Weigh Compound (5-10 mg) Dissolve in DMSO-d6
with TMS Transfer to NMR Tube Lock & Shim Tune Probe Acquire 1H Spectrum

Acquire 13C Spectrum

Fourier Transform Phase Correction Calibrate to TMS Integrate & Analyze

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Unambiguous Molecular
Weight Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge

ratio (m/z) of ions. It is the gold standard for confirming the molecular weight of a synthesized

compound.

Expertise & Rationale: Ionization Technique
Electrospray Ionization (ESI) is the preferred method for this molecule. ESI is a soft ionization

technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation.

This is ideal for unequivocally confirming the molecular mass. The primary amine group is

basic and readily accepts a proton, making it highly suitable for positive-mode ESI.
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Predicted Spectroscopic Data
Table 2: Predicted High-Resolution Mass Spectrometry Data

Ion Species Calculated Exact Mass (m/z) Notes

[M+H]⁺ 189.10224
The primary expected ion
in positive-mode ESI.

| [M+Na]⁺ | 211.08418 | A common adduct seen in ESI-MS. |

Calculated for C₁₁H₁₃N₂O⁺ and C₁₁H₁₂N₂ONa⁺ respectively.

Experimental Protocol: ESI-MS Analysis
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a 50:50

mixture of methanol and water. A trace amount of formic acid (0.1%) can be added to

promote protonation.

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

ESI Source Parameters:

Ionization Mode: Positive.

Capillary Voltage: 3.5 - 4.5 kV.

Drying Gas (N₂): Set to an appropriate temperature (~300 °C) and flow rate to desolvate

the ions.

Mass Analyzer Parameters:

Scan Range: Set a mass range from m/z 50 to 500.

Resolution: Set to high-resolution mode (>10,000) to enable exact mass measurement.
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Data Analysis:

Identify the peak corresponding to the [M+H]⁺ ion.

Confirm that its measured exact mass is within 5 ppm of the calculated theoretical mass.

Visualization: MS Workflow

Sample Preparation Data Acquisition (ESI-MS) Data Analysis

Prepare Dilute Solution
(~1 mg/mL in MeOH/H2O) Direct Infusion Positive Mode ESI High-Resolution

Mass Analysis Identify [M+H]+ Peak Compare Measured vs.
Calculated Exact Mass Confirm within 5 ppm

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the

functional groups present in a molecule by measuring the absorption of infrared radiation at

specific vibrational frequencies.

Expertise & Rationale: Interpreting Key Vibrations
For (5-Methyl-3-phenyl-4-isoxazolyl)methylamine, the IR spectrum will be a composite of its

constituent parts. The primary amine is particularly diagnostic, typically showing a two-pronged

absorption band corresponding to symmetric and asymmetric N-H stretching.[6] The presence

of both aromatic (phenyl) and aliphatic (methyl, methylene) C-H bonds will also be evident. The

isoxazole ring itself contributes to a complex "fingerprint" region.[7]

Predicted Spectroscopic Data
Table 3: Predicted Key IR Absorption Frequencies
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3250
N-H Asymmetric &
Symmetric Stretch

Primary Amine (-NH₂)

3100 - 3000 C-H Stretch Aromatic (Phenyl)

2980 - 2850 C-H Stretch Aliphatic (-CH₃, -CH₂)

~1600, ~1475 C=C Stretch Aromatic (Phenyl)

~1620 - 1550 C=N Stretch Isoxazole Ring

1650 - 1580 N-H Bend (Scissoring) Primary Amine (-NH₂)

| 1220 - 1020 | C-N Stretch | Aliphatic Amine |

Experimental Protocol: FT-IR Analysis (KBr Pellet)
Sample Preparation:

Grind a small amount (~1-2 mg) of the solid compound with ~100-200 mg of dry,

spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

The mixture should be a fine, homogenous powder.

Pellet Formation:

Transfer the powder to a pellet press die.

Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
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Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Analysis:

Perform a background correction.

Identify and label the major absorption peaks.

Correlate the observed peaks with known functional group frequencies.

Visualization: IR Workflow
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Sample Preparation

Data Acquisition (FT-IR)

Data Analysis
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Caption: Workflow for FT-IR spectroscopic analysis.
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Conclusion: A Tripartite Strategy for Structural
Validation
The structural confirmation of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine requires a

synergistic application of multiple spectroscopic techniques. This guide provides a robust,

scientifically-grounded framework for this process. NMR spectroscopy delivers the fundamental

skeletal map, Mass Spectrometry provides unequivocal confirmation of the molecular formula

and weight, and Infrared Spectroscopy validates the presence of key functional groups. By

meticulously following these detailed protocols, researchers can generate a comprehensive

and self-validating data package, ensuring the unambiguous identification and characterization

of this important isoxazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data for (5-Methyl-3-phenyl-4-
isoxazolyl)methylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586415#spectroscopic-data-for-5-methyl-3-phenyl-
4-isoxazolyl-methylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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